![molecular formula C12H13N3O6 B14589236 4-{[2-(4-Nitroanilino)-2-oxoethyl]amino}-4-oxobutanoic acid CAS No. 61043-69-4](/img/structure/B14589236.png)
4-{[2-(4-Nitroanilino)-2-oxoethyl]amino}-4-oxobutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[2-(4-Nitroanilino)-2-oxoethyl]amino}-4-oxobutanoic acid is a chemical compound that features a nitroaniline group attached to an oxoethyl and oxobutanoic acid structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[2-(4-Nitroanilino)-2-oxoethyl]amino}-4-oxobutanoic acid typically involves the reaction of 4-nitroaniline with an appropriate oxoethylating agent under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the reaction. The mixture is then heated to a specific temperature to ensure complete reaction and formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often using continuous flow reactors and automated systems to control reaction parameters. Purification steps such as crystallization or chromatography are employed to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
4-{[2-(4-Nitroanilino)-2-oxoethyl]amino}-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of 4-{[2-(4-Aminoanilino)-2-oxoethyl]amino}-4-oxobutanoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-{[2-(4-Nitroanilino)-2-oxoethyl]amino}-4-oxobutanoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-{[2-(4-Nitroanilino)-2-oxoethyl]amino}-4-oxobutanoic acid involves its interaction with specific molecular targets. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Nitroaniline: Similar structure but with the nitro group at a different position.
3-Nitroaniline: Another isomer with the nitro group at the meta position.
4-Aminoaniline: The reduced form of 4-nitroaniline.
Uniqueness
4-{[2-(4-Nitroanilino)-2-oxoethyl]amino}-4-oxobutanoic acid is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its combination of a nitroaniline group with an oxoethyl and oxobutanoic acid moiety makes it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
61043-69-4 |
|---|---|
Molekularformel |
C12H13N3O6 |
Molekulargewicht |
295.25 g/mol |
IUPAC-Name |
4-[[2-(4-nitroanilino)-2-oxoethyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C12H13N3O6/c16-10(5-6-12(18)19)13-7-11(17)14-8-1-3-9(4-2-8)15(20)21/h1-4H,5-7H2,(H,13,16)(H,14,17)(H,18,19) |
InChI-Schlüssel |
KJKMAIOPAVCLBZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1NC(=O)CNC(=O)CCC(=O)O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


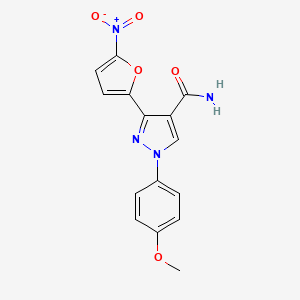
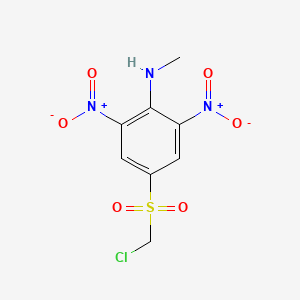
![Benzoic acid, 4-[(benzoylhydrazono)methyl]-](/img/structure/B14589167.png)
![3-[(2-Hydroxyethyl)sulfanyl]-1-(thiophen-2-yl)hept-2-en-1-one](/img/structure/B14589169.png)
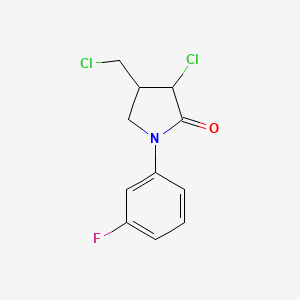
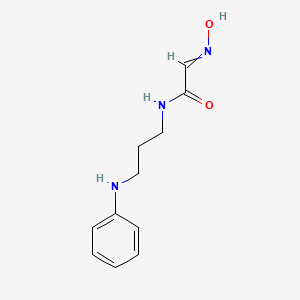
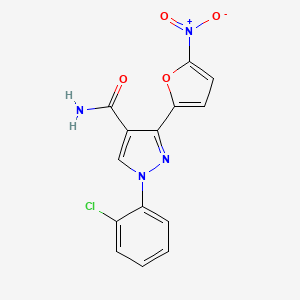
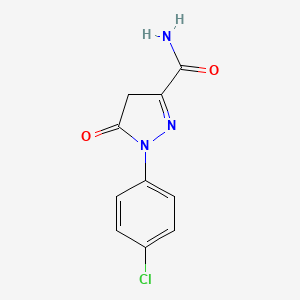

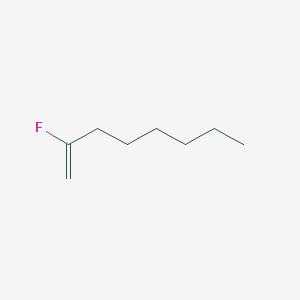
phosphanium bromide](/img/structure/B14589230.png)



